1,2-dibromo-3,4,5,6-tetrachlorobenzene
Overview
Description
1,2-dibromo-3,4,5,6-tetrachlorobenzene is a halogenated aromatic compound with the molecular formula C6Br2Cl4. It is characterized by the presence of two bromine atoms and four chlorine atoms attached to a benzene ring. This compound is known for its high molecular weight of 373.68 g/mol and a melting point of 251-252°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-dibromo-3,4,5,6-tetrachlorobenzene can be synthesized through the bromination of 1,2,3,4,5,6-hexachlorobenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and chlorine compounds, ensuring safety and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions: 1,2-dibromo-3,4,5,6-tetrachlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex aromatic compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a solvent like ethanol.
Reduction: Reagents like zinc (Zn) or sodium borohydride (NaBH4) in an appropriate solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
- Substitution reactions can yield various substituted benzene derivatives.
- Reduction reactions can produce less halogenated benzene compounds.
- Oxidation reactions can result in the formation of quinones or other oxidized aromatic compounds .
Scientific Research Applications
1,2-dibromo-3,4,5,6-tetrachlorobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex aromatic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in developing pharmaceuticals and as a model compound for studying halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of 1,2-dibromo-3,4,5,6-tetrachlorobenzene involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. The pathways involved may include the activation or inhibition of specific enzymes, resulting in various biochemical effects .
Comparison with Similar Compounds
- 1,2,3,4,5,6-hexachlorobenzene
- 1,2,4,5-tetrachlorobenzene
- 1,2-dibromo-4,5-dichlorobenzene
- 1,2-dibromo-3,4,5,6-tetramethylbenzene
Comparison: 1,2-dibromo-3,4,5,6-tetrachlorobenzene is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties. Compared to hexachlorobenzene, it has a higher reactivity due to the presence of bromine atoms. In contrast to tetrachlorobenzene, it exhibits different substitution patterns and reactivity. The presence of multiple halogen atoms makes it a valuable compound for studying halogenated aromatic chemistry .
Properties
IUPAC Name |
1,2-dibromo-3,4,5,6-tetrachlorobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2Cl4/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOCMOTZTWVPTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Br)Br)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2Cl4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149020 | |
Record name | Benzene, dibromotetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109710-40-9, 13074-97-0 | |
Record name | Benzene, dibromotetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109710409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, dibromotetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DIBROMO-3,4,5,6-TETRACHLORO-BENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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